molecular formula C8H16Cl2N4O B2528988 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride CAS No. 2219376-02-8

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride

Cat. No.: B2528988
CAS No.: 2219376-02-8
M. Wt: 255.14
InChI Key: KXDKELWZMVQPCW-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride typically involves the reaction of piperidin-4-ol with a suitable triazole precursor under specific conditions. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in various fields of research.

Biological Activity

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride
  • Molecular Formula : C8H14N4·2HCl
  • Molecular Weight : 218.18 g/mol

Synthesis

The synthesis of this compound typically involves the "click" chemistry approach, which is efficient and provides high yields. The reaction involves the coupling of piperidine derivatives with azides and alkynes under mild conditions.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Activity
4a0.220.25Excellent
5a0.300.35Good
7b0.200.22Excellent

The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, showcasing its potential as a lead compound for antibiotic development .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE). Computational docking studies suggest that it interacts favorably with the active site of AChE, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of triazole derivatives demonstrated that certain modifications to the triazole structure significantly enhance their ability to scavenge free radicals. The compound exhibited an IC50 value comparable to established antioxidants such as Trolox, suggesting its utility in formulations aimed at oxidative stress reduction .

Pharmacokinetic Profiling

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. It was found to have a moderate half-life and good solubility in various solvents, which are critical parameters for drug development .

Properties

IUPAC Name

4-(triazol-1-ylmethyl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c13-8(1-3-9-4-2-8)7-12-6-5-10-11-12;;/h5-6,9,13H,1-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDKELWZMVQPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C=CN=N2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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